molecular formula C8H16S B13292496 2,4,4-Trimethylcyclopentane-1-thiol

2,4,4-Trimethylcyclopentane-1-thiol

Cat. No.: B13292496
M. Wt: 144.28 g/mol
InChI Key: KKRWDGDEPRGOTE-UHFFFAOYSA-N
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Description

2,4,4-Trimethylcyclopentane-1-thiol is an organosulfur compound with the molecular formula C8H16S and a molecular weight of 144.28 g/mol . It belongs to the class of chemicals known as thiols, characterized by the presence of a sulfhydryl (-SH) functional group . Thiols are the sulfur analogues of alcohols and are integral in various research fields due to their unique reactivity, particularly in click chemistry reactions such as thiol-ene coupling, which is widely used for synthesizing and functionalizing polymers and complex molecules . This specific cyclopentane-derived thiol may serve as a valuable building block or intermediate in organic synthesis and materials science research. Researchers can leverage its thiol group for site-specific modifications, polymer network formation, and surface functionalization. The compound's structure, featuring a strained ring system, could influence its reactivity and physical properties, offering distinct avenues for investigation. As a specialist chemical, it is typically handled as a cold-chain item to preserve stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

2,4,4-trimethylcyclopentane-1-thiol

InChI

InChI=1S/C8H16S/c1-6-4-8(2,3)5-7(6)9/h6-7,9H,4-5H2,1-3H3

InChI Key

KKRWDGDEPRGOTE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1S)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4,4 Trimethylcyclopentane 1 Thiol

Stereocontrolled Synthesis Strategies for the Cyclopentane (B165970) Core

The construction of the cyclopentane ring system is a central feature in the synthesis of numerous natural products and biologically relevant molecules. ingentaconnect.comresearchgate.netbenthamdirect.com Modern synthetic methods provide powerful tools for accessing these frameworks with high levels of stereocontrol. benthamdirect.com

Enantioselective and Diastereoselective Approaches

Achieving stereocontrol in the formation of substituted cyclopentanes is paramount for accessing specific isomers. Methodologies for this purpose often rely on catalytic asymmetric reactions that construct the five-membered ring while setting key stereocenters.

Prominent among these are [3+2] cycloaddition reactions , which have been developed under various catalytic manifolds. organic-chemistry.org For instance, organophotoredox catalysis has been successfully employed for the highly diastereoselective [3+2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides to furnish cis-cyclopentane-1,2-diamine (B3003292) derivatives. rsc.org This approach utilizes a dual catalyst system, combining a photocatalyst like Eosin Y with a hydrogen-bonding catalyst, to achieve high diastereoselectivity under mild conditions. rsc.org Similarly, transition-metal catalysis, using chiral titanium(salen) complexes, can facilitate formal [3+2] cycloadditions between cyclopropyl (B3062369) ketones and alkenes, constructing two C-C bonds and two adjacent stereocenters with excellent diastereo- and enantioselectivity. organic-chemistry.org

Other powerful catalytic strategies include:

The Conia-ene reaction , particularly the enantioselective variant, which can construct cyclopentanes bearing all-carbon quaternary centers from acetylenic β-dicarbonyl compounds using palladium or nickel catalysts. organic-chemistry.org

Palladium-catalyzed cycloadditions of trimethylenemethane with nitroalkenes, which generate nitrocyclopentanes with excellent enantioselectivity. These intermediates are versatile precursors for further functionalization. organic-chemistry.org

Heck reactions , which can be employed in an asymmetric fashion to initiate cyclization cascades, forming substituted cyclopentane rings with good enantioselectivity. baranlab.orgscribd.com

These methods showcase the ability of modern catalysis to control the three-dimensional arrangement of atoms during the formation of the cyclopentane scaffold, a crucial step for the synthesis of a specific stereoisomer of 2,4,4-trimethylcyclopentane-1-thiol.

Table 1: Selected Catalytic Approaches for Stereocontrolled Cyclopentane Synthesis

Reaction Type Catalyst System Key Features Reference
[3+2] Cycloaddition Chiral Ti(salen) complex Forms two C-C bonds and two contiguous stereocenters with high diastereo- and enantioselectivity. organic-chemistry.org
[3+2] Cycloaddition Eosin Y / Chiral Phosphoric Acid Organophotoredox dual catalysis for diastereoselective synthesis of cyclopentane diamines. rsc.org
Conia-ene Reaction Ni(acac)₂ / Yb(OTf)₃ Catalyzes cyclization of acetylenic 1,3-dicarbonyl compounds. organic-chemistry.org
Heck Reaction Pd(allyl)Cl]₂ / (S)-BINAP Asymmetric cyclization/carbanion capture to form cyclopentanes with high enantiomeric excess. baranlab.org
[3+2] Cycloaddition Palladium / Trimethylenemethane Excellent yield and enantioselectivity for the synthesis of nitrocyclopentanes from nitroalkenes. organic-chemistry.org

Chiral Pool Synthesis Utilizing Naturally Derived Precursors (e.g., Camphoric Acid Derivatives)

The "chiral pool" refers to the collection of inexpensive, abundant, and enantiomerically pure compounds from nature that serve as valuable starting materials in asymmetric synthesis. nih.govnih.gov Terpenes, in particular, are versatile building blocks. (+)-Camphor and its derivatives, such as camphoric acid, are inexpensive materials containing a bicyclo[2.2.1]heptane nucleus that can be synthetically manipulated to produce highly substituted cyclopentane structures. nih.gov

A synthetic route to the 2,4,4-trimethylcyclopentane core could be envisioned starting from a derivative of camphoric acid. The inherent stereochemistry and substitution pattern of camphor (B46023) derivatives can be leveraged to control the final structure. The synthesis would involve a sequence of reactions aimed at cleaving the bicyclic system and modifying the functional groups to arrive at the target cyclopentane skeleton. For example, strategies often involve oxidative cleavage of one of the rings in the bicyclic system. oregonstate.edu While a direct synthesis of this compound from camphoric acid is not prominently documented, the principles of chiral pool synthesis provide a logical and powerful strategy for its potential construction.

Introduction of the Thiol Moiety via Functional Group Interconversion

Once the substituted cyclopentane core is assembled, the next critical step is the introduction of the thiol (-SH) group. This is typically accomplished through functional group interconversion, where a pre-existing functional group, such as an alcohol or alkyl halide, is converted into the desired thiol.

Nucleophilic Substitution Reactions for S-H Bond Formation

The most direct method for forming a thiol is through a bimolecular nucleophilic substitution (S_N2) reaction. libretexts.orglibretexts.org This involves reacting a suitable cyclopentyl electrophile, such as 1-bromo- or 1-tosyloxy-2,4,4-trimethylcyclopentane, with a sulfur nucleophile.

Two common nucleophiles for this transformation are:

Hydrosulfide (B80085) Anion (-SH): Sodium hydrosulfide (NaSH) is a simple and effective reagent for converting alkyl halides to thiols. chegg.com However, a significant drawback is that the newly formed thiol is itself nucleophilic and can react with a second molecule of the alkyl halide to produce a dialkyl sulfide (B99878) as an undesirable byproduct. libretexts.orgchemistrytalk.org Using a large excess of the hydrosulfide can help to minimize this side reaction. chemistrysteps.com

Thiourea (B124793): A superior method that avoids the formation of sulfide byproducts involves the use of thiourea, (NH₂)₂C=S, as the nucleophile. libretexts.orgjove.com The reaction proceeds in two steps: first, the alkyl halide reacts with thiourea to form a stable S-alkylisothiouronium salt. This salt is then hydrolyzed with an aqueous base (e.g., NaOH) to release the pure thiol. libretexts.orgjove.com

Table 2: Comparison of Nucleophilic Reagents for Thiol Synthesis

Reagent Mechanism Advantages Disadvantages Reference
Sodium Hydrosulfide (NaSH) One-step S_N2 reaction Simple, direct. Can form sulfide byproduct due to reaction of the product thiol with starting material. libretexts.orgchegg.com
Thiourea, (NH₂)₂C=S Two-step: S_N2 to form isothiouronium salt, then hydrolysis. Avoids sulfide byproduct formation, leading to cleaner product. Two-step process. libretexts.orgjove.com

Reductive Cleavage Strategies for Thiol Generation

An alternative to direct substitution is the generation of thiols from disulfide precursors. The sulfur-sulfur bond in a disulfide, such as bis(2,4,4-trimethylcyclopentyl) disulfide, can be cleaved under reductive conditions to yield two equivalents of the corresponding thiol. libretexts.org This oxidative coupling-reductive cleavage sequence is a fundamental transformation in sulfur chemistry. chemistrysteps.com

The interconversion between a thiol and its corresponding disulfide is a redox process. libretexts.org Mild oxidizing agents can couple two thiol molecules to form a disulfide, while various reducing agents can effect the reverse transformation. chemistrysteps.com Common methods for the reductive cleavage of the S-S bond include the use of:

Metal/acid systems, such as zinc and an acid.

Hydride reagents.

Samarium-based systems, such as samarium/Cp₂TiCl₂, which have been shown to reductively cleave S-S bonds to generate thiolate anions that can be protonated to give the thiol. researchgate.net

Mixtures of iron salts and thiols have also been shown to catalyze the reductive cleavage of certain sulfur-containing compounds. acs.org

Catalytic Transformations in the Synthesis of Substituted Cyclopentanethiols

Catalysis plays an indispensable role in the efficient and selective synthesis of complex organic molecules. In the context of producing substituted cyclopentanethiols, catalytic methods can be applied at various stages of the synthetic sequence.

As detailed in Section 2.1.1, the stereocontrolled synthesis of the cyclopentane ring itself is heavily reliant on catalysis. semanticscholar.org Transition metal-catalyzed and organocatalyzed cycloadditions, isomerizations, and annulations are foundational for building the carbocyclic core. ingentaconnect.comsemanticscholar.org

Furthermore, catalysis is crucial for precursor formation. For example, the selective hydrogenation of a corresponding cyclopentene (B43876) derivative using a heterogeneous catalyst (e.g., Pd/C) or a homogeneous catalyst (e.g., Wilkinson's catalyst) is a standard method for producing the saturated cyclopentane ring. mdpi.com Recent advances have also focused on the catalytic conversion of renewable resources, like furfural, into cyclopentanone (B42830) or cyclopentanol, which are valuable precursors for further elaboration. mdpi.comfrontiersin.org

Catalytic C-H functionalization is an emerging and powerful strategy that could potentially streamline the synthesis. This approach aims to directly convert a C-H bond on the pre-formed 2,4,4-trimethylcyclopentane ring into a C-S bond or a precursor functional group, bypassing the need for traditional multi-step functional group interconversions. While challenging, the development of such catalytic transformations represents a frontier in synthetic methodology.

Tandem Reaction Sequences and Multi-Component Approaches

The synthesis of sterically hindered thiols such as this compound presents unique challenges that can potentially be addressed through the strategic implementation of tandem reaction sequences and multi-component reactions (MCRs). These approaches offer advantages in terms of atom economy, step efficiency, and the ability to construct complex molecules from simple precursors in a single pot. While specific literature detailing tandem or multi-component syntheses for this compound is not available, established methodologies for analogous structures and related functional groups provide a strong basis for proposing viable synthetic routes.

A plausible starting point for such a synthesis is the readily available precursor, 2,4,4-trimethylcyclopentanone (B1294718). The synthesis of this ketone is well-documented, with a notable method being the boron trifluoride etherate-catalyzed rearrangement of isophorone (B1672270) oxide, which can yield the product in the range of 56-63%. orgsyn.org From this key intermediate, several hypothetical tandem or multi-component strategies can be envisioned.

One potential approach involves a tandem sequence initiated by the conversion of 2,4,4-trimethylcyclopentanone to an unsaturated intermediate, such as 2,4,4-trimethylcyclopent-1-ene-1-carbaldehyde. This could then undergo a tandem thiol-ene reaction followed by reduction. The thiol-ene reaction, a cornerstone of click chemistry, involves the addition of a thiol to an alkene to form a thioether. wikipedia.org This reaction can be initiated by radicals or light and is known for its high efficiency and stereoselectivity. wikipedia.orgnih.gov In a hypothetical sequence, a suitable thiol could be added across the double bond, followed by an in-situ reduction of the aldehyde and subsequent cleavage of the thioether to yield the desired thiol.

Alternatively, multi-component reactions involving the ketone precursor offer a more direct, albeit challenging, route. For instance, a three-component reaction involving 2,4,4-trimethylcyclopentanone, an amine, and a source of sulfur could potentially lead to the formation of a thiolated intermediate. While existing methods often focus on the synthesis of α-amino thioketones from 2-oxo aldehydes, adaptation to a sterically hindered cyclopentanone would be a novel extension. nih.gov Another explored three-component reaction involves a β-ketosulfone, formaldehyde, and a thiol, which may offer a framework for designing a similar reaction with a cyclic ketone. researchgate.net

A further possibility lies in the development of a tandem process beginning with the corresponding alcohol, 2,4,4-trimethylcyclopentanol, which can be obtained by the catalytic reduction of the ketone. rsc.org A tandem dehydration to the corresponding alkene followed by a thiol-ene reaction could be a feasible route. The thiol-ene reaction has been used to initiate cascade cyclizations and to synthesize a variety of sulfur-containing heterocycles, demonstrating its versatility. wikipedia.orgmdpi.com

The following tables present data from related tandem and multi-component reactions that, while not specific to this compound, illustrate the principles that could be applied to its synthesis.

Table 1: Illustrative Examples of Multi-Component Reactions for Thioether Synthesis

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeYield (%)Reference
ArylglyoxalCyclic 1,3-dicarbonylThiolAcetic acid, microwaveβ-keto thioetherVaries rsc.org
2-Oxo aldehydeAmineThiolMechanochemical millingα,α-amino thioketone75-82 nih.gov
β-KetosulfoneFormaldehydeThiophenolWater, catalyst-freeMannich-type thioetherGood to Excellent researchgate.net

Table 2: Examples of Thiol-Ene Reactions for C-S Bond Formation

Alkene SubstrateThiol ReagentInitiator/ConditionsProduct TypeKey FeatureReference
Unsaturated substrateThiolRadical initiatorCyclized thioetherInitiation of cascade cyclization wikipedia.org
1,6-dieneThiolPhotochemicalAlicyclic thioetherIntramolecular cyclization wikipedia.org
Divinyl etherTetrathiolCatalyst-free, solvent-freeHybrid polymer networkConcurrent Markovnikov and anti-Markovnikov additions rsc.org

These examples underscore the potential of tandem and multi-component strategies. The development of a specific protocol for this compound would require careful optimization of reaction conditions to accommodate the steric hindrance of the trimethylcyclopentane scaffold. Future research in this area could focus on adapting these established, efficient synthetic methodologies to this specific and structurally complex target molecule.

Molecular Structure, Conformation, and Chirality of 2,4,4 Trimethylcyclopentane 1 Thiol

Conformational Analysis of the Five-Membered Ring System

Cyclopentane (B165970) and its derivatives are not planar. To alleviate torsional strain that would arise from a planar conformation, the ring puckers into non-planar forms. lumenlearning.comlibretexts.org The two most common conformations are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). These conformations are not static but rapidly interconvert through a low-energy process known as pseudorotation. iupac.orgwikipedia.org

For unsubstituted cyclopentane, the barrier to pseudorotation is very low, on the order of thermal energy at room temperature, making the molecule highly flexible. rsc.org This process involves the out-of-plane motion of the carbon atoms, allowing the pucker to "rotate" around the ring. iupac.orgwikipedia.org There are ten distinct envelope and ten twist conformations in the full pseudorotation cycle. saskoer.ca

In substituted cyclopentanes like 2,4,4-Trimethylcyclopentane-1-thiol, the substituents introduce energy differences between the various puckered conformations. The molecule will preferentially adopt conformations that minimize steric interactions between the substituents. The energy barriers for pseudorotation are expected to be higher than in unsubstituted cyclopentane, as certain conformations will be significantly destabilized by steric strain.

Illustrative Energy Profile of Cyclopentane Pseudorotation

Conformation Relative Energy (kJ/mol)
Planar (Transition State) ~42
Envelope 0
Twist (Half-Chair) 0-2

Note: These are generalized values for unsubstituted cyclopentane. The presence of substituents on this compound would alter these energy values significantly.

The substituents play a crucial role in determining the preferred conformation of the cyclopentane ring. Large substituents tend to occupy equatorial-like positions to minimize steric hindrance. In this compound, the gem-dimethyl group at the C4 position creates significant steric bulk. This will likely force the C4 atom to be the "flap" of an envelope conformation or to be in a position that minimizes interaction with the other substituents in a twist conformation.

The relative positions of the thiol group at C1 and the methyl group at C2 will also be critical. A trans arrangement of these two groups would generally be more stable than a cis arrangement to reduce steric strain. The most stable conformation will be a delicate balance of minimizing torsional strain within the ring and steric strain between the four substituents.

Stereochemical Assignment and Determination of Diastereomeric and Enantiomeric Forms

The presence of multiple stereocenters in this compound leads to the existence of stereoisomers. A stereocenter is a carbon atom that is attached to four different groups. youtube.com In this molecule, C1 (attached to H, SH, C2, and C5) and C2 (attached to H, CH3, C1, and C3) are potential chiral centers. The C4 carbon is not a chiral center as it is attached to two identical methyl groups.

The maximum number of stereoisomers can be predicted using the 2^n rule, where 'n' is the number of chiral centers. youtube.com With two chiral centers, a maximum of four stereoisomers is possible: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com For this compound, the (1R, 2R) and (1S, 2S) isomers would be an enantiomeric pair. Similarly, the (1R, 2S) and (1S, 2R) isomers would constitute another enantiomeric pair.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com For instance, the (1R, 2R) isomer is a diastereomer of the (1R, 2S) and (1S, 2R) isomers.

The actual number of distinct stereoisomers can sometimes be less than the maximum predicted if a meso compound is possible. A meso compound is an achiral compound that has chiral centers and a plane of symmetry. Given the substitution pattern of this compound, no internal plane of symmetry is possible, so all four stereoisomers should exist.

The determination of the absolute configuration (R or S) at each chiral center is done using the Cahn-Ingold-Prelog priority rules. youtube.com The separation of these stereoisomers would typically be achieved through chiral chromatography techniques. nih.gov

Possible Stereoisomers of this compound

Stereoisomer Relationship to (1R, 2R)
(1R, 2R) Identical
(1S, 2S) Enantiomer
(1R, 2S) Diastereomer
(1S, 2R) Diastereomer

Intramolecular Interactions and Steric Hindrance Effects

Intramolecular interactions significantly influence the stability of the different conformations and stereoisomers of this compound.

Steric Hindrance: This is expected to be the dominant intramolecular interaction. The gem-dimethyl group at C4 creates a sterically congested region of the molecule. The interactions between these methyl groups and the substituents at C1 and C2 will be a major factor in determining the most stable conformation. For example, conformations where the C2-methyl group is eclipsed with one of the C4-methyl groups would be highly unfavorable.

1,3-Diaxial-like Interactions: In puckered conformations, substituents on the same side of the ring can experience destabilizing steric interactions, similar to 1,3-diaxial interactions in cyclohexane. saskoer.ca The relative orientation of the thiol and methyl groups will be crucial in minimizing these interactions.

Dispersion Forces: While often considered weak, London dispersion forces can be significant, especially with bulky, polarizable groups. nih.gov The sulfur atom in the thiol group is more polarizable than carbon or hydrogen, which could lead to attractive dispersion interactions with the methyl groups in certain conformations.

The interplay of these forces dictates that the molecule will adopt a conformation that represents the lowest energy state, balancing the desire to relieve torsional strain in the ring with the need to minimize steric clashes between the bulky substituents.

Advanced Spectroscopic Characterization Techniques for 2,4,4 Trimethylcyclopentane 1 Thiol and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2,4,4-trimethylcyclopentane-1-thiol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Expected ¹H NMR Data:

The protons on the cyclopentane (B165970) ring and the methyl groups would exhibit characteristic chemical shifts. The proton attached to the same carbon as the thiol group (H-1) would be expected to appear at a distinct downfield position due to the deshielding effect of the sulfur atom. The protons of the three methyl groups would likely appear as singlets if there are no adjacent protons, or as doublets if they are coupled to a neighboring CH group. The thiol proton (-SH) itself typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. For alkyl thiols, the thiol proton resonance is generally observed between 1.2-1.8 ppm. docbrown.info

Hypothetical ¹H NMR Data Table for this compound:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-SH1.2 - 1.8br s-
H-1 (CH-SH)2.5 - 3.5m-
H-2 (CH₂)1.4 - 1.9m-
H-3 (CH)1.5 - 2.0m-
H-5 (CH₂)1.3 - 1.8m-
4-CH₃ (gem-dimethyl)0.9 - 1.2s-
4-CH₃ (gem-dimethyl)0.9 - 1.2s-
2-CH₃0.8 - 1.1d~7

Note: These are estimated values. Actual chemical shifts and coupling constants can vary based on the solvent and the specific stereochemistry of the molecule. "s" denotes a singlet, "d" a doublet, "m" a multiplet, and "br s" a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Information

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data:

The carbon attached to the thiol group (C-1) would be expected at a specific chemical shift, typically in the range of 30-50 ppm for similar structures. The quaternary carbon at position 4 (C-4), bonded to two methyl groups, would also have a characteristic chemical shift. The chemical shifts of the cyclopentane ring carbons and the methyl carbons would provide further structural confirmation.

Hypothetical ¹³C NMR Data Table for this compound:

Carbon AssignmentExpected Chemical Shift (ppm)
C-1 (CH-SH)45 - 60
C-2 (CH₂)35 - 50
C-3 (CH)30 - 45
C-4 (C(CH₃)₂)40 - 55
C-5 (CH₂)30 - 45
4-CH₃ (gem-dimethyl)25 - 35
2-CH₃15 - 25

Note: These are estimated values based on analogous compounds.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, it would confirm the connectivity between the H-1 proton and the protons on the adjacent C-2 and C-5 carbons of the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. This would allow for the unambiguous assignment of the ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the entire carbon skeleton. For example, HMBC would show correlations from the methyl protons to the C-4 quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This is instrumental in determining the stereochemistry of the molecule, for instance, the relative orientation of the methyl groups and the thiol group on the cyclopentane ring. The use of 2D NOESY experiments is a known method for assigning the relative stereochemistry of substituted cyclopentanes. acs.org

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy for S-H Stretching Frequencies and Ring Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

Expected FT-IR Data:

The FT-IR spectrum of this compound would be expected to show a characteristic, though weak, absorption band for the S-H stretching vibration. This peak typically appears around 2550-2600 cm⁻¹. acs.org The spectrum would also display strong C-H stretching vibrations from the methyl and cyclopentane ring protons in the region of 2850-3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the cyclopentane ring and methyl groups, which would be unique to this molecule.

Hypothetical FT-IR Data Table for this compound:

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
S-H Stretch2550 - 2600Weak
C-H Stretch (Alkyl)2850 - 3000Strong
CH₂ Bend (Scissoring)~1465Medium
CH₃ Bend (Asymmetric)~1450Medium
CH₃ Bend (Symmetric)~1375Medium
C-S Stretch600 - 800Weak to Medium

Raman Spectroscopy for Molecular Symmetry and Conformational Insights

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

Expected Raman Data:

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

For instance, the predicted collision cross section (CCS) values for adducts of the structurally similar compound 2,4,4-trimethylpentane-1-thiol (B2749156) have been calculated, providing insight into the ion's shape in the gas phase. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for Key Adducts of a Thiol Isomer (2,4,4-trimethylpentane-1-thiol)

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺147.12020133.5
[M+Na]⁺169.10214140.2
[M-H]⁻145.10564134.1
[M+NH₄]⁺164.14674155.9
[M+K]⁺185.07608139.4
[M]⁺146.11237136.4

Data sourced from predicted values for the structural isomer 2,4,4-trimethylpentane-1-thiol. uni.lu

The fragmentation of thiols in mass spectrometry often involves characteristic cleavage patterns. Alpha-cleavage, the breaking of the bond adjacent to the sulfur atom, is a common pathway. youtube.com The fragmentation of tagged thiols has been studied to understand these patterns, which are unique to the thiol moiety. researchgate.net

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for identifying individual components within a mixture. In the context of this compound, GC-MS would be used to confirm its presence and purity in a sample.

While a specific mass spectrum for this compound is not available in public databases like the NIST Mass Spectrometry Data Center, we can examine the mass spectrum of the related compound, 1,2,4-Trimethylcyclopentane, to understand the fragmentation of the trimethylcyclopentane ring system. nih.govnist.govnist.gov The mass spectrum of 2,4,4-trimethylcyclopentan-1-one, a related ketone, also provides clues about the fragmentation of the ring. nist.gov

Table 2: Illustrative GC-MS Fragmentation Data for a Related Cyclopentane Derivative (1,2,4-Trimethylcyclopentane)

m/zInterpretation
112Molecular Ion (M⁺)
97[M-CH₃]⁺
70[C₅H₁₀]⁺
56[C₄H₈]⁺
41[C₃H₅]⁺

This data is for 1,2,4-Trimethylcyclopentane and serves as an illustration of the fragmentation of the trimethylcyclopentane core. nih.govnist.govnist.gov

The analysis of other thiols by GC-MS, such as p-menthene-8-thiol in grapefruit juice, demonstrates the capability of this technique to quantify low levels of sulfur-containing volatile compounds. cabidigitallibrary.org

X-ray Photoelectron Spectroscopy (XPS) for Surface-Bound Thiol Analysis and Oxidation States

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for studying self-assembled monolayers (SAMs) of thiols on metal surfaces, such as gold. acs.orgnih.govresearchgate.netdtic.mil

When this compound is bound to a gold surface, XPS can be used to analyze the nature of the gold-sulfur bond and to determine the oxidation state of the sulfur atom. The binding energy of the S 2p electrons provides this information.

Research on various alkylthiols has established characteristic binding energies for different sulfur species on a gold surface. acs.orgdtic.mil

Table 3: Typical S 2p Binding Energies for Thiols on a Gold Surface

Sulfur SpeciesS 2p₃/₂ Binding Energy (eV)
Bound Thiolate (Au-S-R)~84.0
Unbound Thiol (R-SH)~163.3
Oxidized Sulfur Species (e.g., sulfonate)>166.0

These are general values observed for various alkylthiols and are applicable for the analysis of this compound on a gold surface. acs.orgdtic.mil

The high-resolution capabilities of modern XPS instruments allow for the accurate measurement of small shifts in binding energies, making it possible to distinguish between different chemical states. acs.org Furthermore, XPS can be used to quantify the surface coverage of the thiol monolayer. acs.org

Theoretical and Computational Investigations of 2,4,4 Trimethylcyclopentane 1 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic architecture and intrinsic properties of 2,4,4-trimethylcyclopentane-1-thiol. DFT provides a robust framework for accurately predicting molecular properties by modeling the electron density.

The non-planar structure of the cyclopentane (B165970) ring, combined with the rotational freedom of the thiol group, gives rise to a complex conformational landscape for this compound. Theoretical calculations are essential to identify the various stable conformers and determine their relative energies. The process involves a systematic scan of the potential energy surface by varying the dihedral angles associated with the ring puckering and the orientation of the thiol substituent.

This analysis reveals several local energy minima, each corresponding to a distinct three-dimensional arrangement of the atoms. The conformer with the lowest calculated energy is designated as the global minimum, representing the most stable and, therefore, the most populated conformation of the molecule at low temperatures. The energy differences between the global minimum and other conformers allow for the prediction of their relative abundance according to the Boltzmann distribution.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons. The spatial distribution of these orbitals indicates the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack, respectively. For this thiol, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons.

Interactive Table: Calculated Reactivity Descriptors

DescriptorHypothetical ValueUnitDescription
HOMO Energy -6.5eVEnergy of the highest occupied molecular orbital; related to the ionization potential.
LUMO Energy 1.2eVEnergy of the lowest unoccupied molecular orbital; related to the electron affinity.
Energy Gap (ΔE) 7.7eVDifference between LUMO and HOMO energies; an indicator of chemical reactivity.
Chemical Hardness (η) 3.85eVMeasure of resistance to deformation or change in electron configuration.
Dipole Moment (μ) 1.8DebyeA measure of the net molecular polarity.

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction obtained from a DFT calculation. It partitions the electron density into localized orbitals that correspond to intuitive chemical concepts such as core electrons, lone pairs, and bonds. For this compound, NBO analysis can quantify the charge distribution on each atom, revealing the polar nature of the C-S and S-H bonds.

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be directly compared with experimental results for structural verification.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can aid in the assignment of experimental signals to specific atoms within the molecule.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic positions yields the harmonic vibrational frequencies. These correspond to the absorption peaks in an infrared (IR) or Raman spectrum. The predicted frequencies for the S-H stretch, C-H stretches, and various bending and rocking modes can be compared to experimental spectra to confirm the compound's identity.

Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis) by determining the energies of vertical electronic excitations from the ground state to various excited states. This can help to understand the electronic transitions responsible for any observed absorption bands.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules. By simulating the movements of atoms over time, MD can reveal the conformational dynamics of this compound in condensed phases. These simulations can illustrate the transitions between different ring puckers and thiol orientations, providing a more realistic picture of the molecule's flexibility and the timescales over which these changes occur. MD is also a powerful tool for investigating intermolecular interactions, such as hydrogen bonding between the thiol groups of neighboring molecules and van der Waals forces, which govern the bulk properties of the substance.

Reaction Mechanism Elucidation via Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Analysis

For chemical reactions involving this compound, computational chemistry can be used to map out the entire reaction pathway. A key step in this process is the location and characterization of the transition state, which is the high-energy saddle point connecting reactants and products. Optimization algorithms are used to find the precise geometry of the transition state.

Once a transition state structure is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. This confirms that the located transition state is the correct one for the reaction under investigation. The energy difference between the reactants and the transition state provides the activation energy barrier, a critical parameter for understanding the reaction kinetics.

Chemical Reactivity and Transformation Mechanisms of 2,4,4 Trimethylcyclopentane 1 Thiol

Reactivity of the Thiol (-SH) Group

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. Its reactivity is central to various chemical transformations.

Nucleophilic Addition Reactions (e.g., Michael Addition, Thiol-Ene, Thiol-Yne Click Chemistry)

Thiol-ene and thiol-yne reactions are powerful "click chemistry" methods for forming carbon-sulfur bonds. d-nb.infowikipedia.orgrsc.org These reactions typically proceed via a radical-mediated or a nucleophile-initiated mechanism. The radical pathway involves the addition of a thiyl radical across an alkene or alkyne. wikipedia.orgresearchgate.net The nucleophilic pathway, often referred to as a Michael addition, involves the conjugate addition of a thiolate anion to an electron-deficient double or triple bond. acsgcipr.orgresearchgate.net These reactions are known for their high efficiency, stereoselectivity, and tolerance of various functional groups. wikipedia.org However, no studies demonstrating the participation of 2,4,4-Trimethylcyclopentane-1-thiol in Michael additions, thiol-ene, or thiol-yne reactions have been found.

Thiol Oxidation Pathways (e.g., Disulfide Formation, Sulfoxide (B87167), and Sulfone Generation)

Thiols are readily oxidized to various sulfur-containing compounds. The mildest oxidation leads to the formation of disulfides (RSSR), a reversible reaction that is crucial in biochemistry, such as in the formation of disulfide bridges in proteins. nih.govyoutube.com A variety of oxidizing agents, including iodine or hydrogen peroxide, can facilitate this conversion. organic-chemistry.orgresearchgate.net Further oxidation can yield more highly oxidized species like sulfoxides (R-S(=O)-R') and sulfones (R-S(=O)₂-R'). The specific conditions and reagents used determine the final oxidation state. While these are fundamental reactions for thiols, the specific conditions and products for the oxidation of this compound are not documented.

Condensation Reactions and Thiol Ester Formation

Thiols can react with carboxylic acids or their derivatives to form thiol esters (R-CO-SR'). orgsyn.orgorganic-chemistry.org This transformation often requires an activating agent, such as a carbodiimide (B86325) (e.g., DCC), to facilitate the condensation. researchgate.net Thiol esters are important intermediates in organic synthesis and are found in nature (e.g., Acetyl-CoA). The specific reactivity of this compound in condensation reactions to form thiol esters has not been reported in the literature.

Reactions Involving the Cyclopentane (B165970) Ring System

The cyclopentane ring is a saturated carbocycle and is generally less reactive than its functional groups. Reactions typically involve radical substitution or, under harsh conditions, ring-opening.

Substitution Reactions at Other Ring Positions

Reactions involving the substitution of C-H bonds on the cyclopentane ring of this compound are not described in the available literature. Such reactions, typically proceeding through radical mechanisms, would likely be non-selective, leading to a mixture of products due to the presence of multiple secondary and tertiary C-H bonds.

Ring-Opening and Ring-Expansion Transformations (if applicable)

Ring-opening reactions of cycloalkanes are generally energetically unfavorable and require specific activation, for instance, through adjacent functional groups that can stabilize reactive intermediates. rsc.org There is no available information to suggest that this compound undergoes ring-opening or ring-expansion transformations under typical laboratory conditions.

Derivatization and Functionalization Strategies of 2,4,4 Trimethylcyclopentane 1 Thiol

Synthesis of Thioethers and Thioacetals

The conversion of thiols to thioethers and thioacetals represents a fundamental set of transformations in organic sulfur chemistry. These reactions are generally applicable to a wide range of thiols, and it is anticipated that 2,4,4-trimethylcyclopentane-1-thiol would undergo these conversions, albeit potentially requiring optimized conditions to overcome steric hindrance.

Synthesis of Thioethers:

Thioethers, or sulfides, are typically synthesized from thiols via nucleophilic substitution reactions. The deprotonation of the thiol to form a more nucleophilic thiolate is the initial step, followed by reaction with an electrophile, commonly an alkyl halide.

A general Williamson-like synthesis for preparing a thioether from this compound would involve:

Deprotonation: Treatment of the thiol with a suitable base (e.g., sodium hydride, sodium hydroxide) to generate the corresponding 2,4,4-trimethylcyclopentane-1-thiolate.

Nucleophilic Attack: Reaction of the thiolate with an alkyl halide (R-X, where X = Cl, Br, I).

The reaction rate and yield may be influenced by the steric bulk of both the thiol and the alkyl halide. For instance, reactions with primary alkyl halides are expected to proceed more readily than with secondary or tertiary halides.

Reactant 1Reactant 2ProductGeneral Conditions
This compoundAlkyl Halide (R-X)2,4,4-Trimethylcyclopentyl Alkyl Sulfide (B99878)Base (e.g., NaH, NaOH), Aprotic Solvent (e.g., THF, DMF)

Synthesis of Thioacetals:

Thioacetals are the sulfur analogs of acetals and are commonly formed by the reaction of a thiol with an aldehyde or a ketone, typically under acidic catalysis. researchgate.net These reactions proceed through the formation of a hemithioacetal intermediate. researchgate.net

The formation of a dithioacetal from this compound and an aldehyde (R'CHO) would likely proceed as follows:

Acid-Catalyzed Addition: Protonation of the carbonyl oxygen of the aldehyde to enhance its electrophilicity.

Nucleophilic Attack: Attack of the thiol sulfur on the carbonyl carbon to form a hemithioacetal.

Dehydration and Second Addition: Protonation of the hydroxyl group of the hemithioacetal, followed by elimination of water to form a thionium (B1214772) ion. A second molecule of the thiol then attacks the thionium ion to yield the dithioacetal.

Given the steric hindrance of this compound, the formation of thioacetals from hindered ketones might be challenging. The use of a strong Lewis acid catalyst could be beneficial in driving these reactions to completion. nih.gov

Reactant 1Reactant 2ProductGeneral Conditions
This compound (2 eq.)Aldehyde (R'CHO) or Ketone (R'R''CO)Dithioacetal/DithioketalAcid Catalyst (e.g., HCl, BF₃·OEt₂), Dehydrating Agent

Preparation of Sulfonated Derivatives (e.g., Sulfonic Acids, Sulfonate Esters)

The oxidation of the thiol group to higher oxidation states, such as sulfonic acids and their corresponding esters, is a valuable transformation that introduces new functionalities and properties to the molecule.

Synthesis of Sulfonic Acids:

The oxidation of thiols to sulfonic acids requires strong oxidizing agents. Common reagents for this transformation include hydrogen peroxide, potassium permanganate, or nitric acid. A process for the oxidation of thiols to sulfonic acids using a sulfoxide (B87167) reactant in the presence of a halogen or hydrogen halide catalyst and water has also been described. nih.gov

For this compound, a potential route to the corresponding sulfonic acid would involve its treatment with an excess of a strong oxidizing agent under controlled temperature conditions to prevent unwanted side reactions.

ReactantOxidizing AgentProductGeneral Conditions
This compounde.g., H₂O₂, KMnO₄, HNO₃2,4,4-Trimethylcyclopentane-1-sulfonic AcidAqueous or organic solvent, controlled temperature

Synthesis of Sulfonate Esters:

Sulfonate esters can be prepared from sulfonic acids or, more directly, from sulfonyl chlorides. The latter are typically synthesized from the corresponding sulfonic acid or by oxidative chlorination of the thiol. Once the sulfonyl chloride is obtained, it can be reacted with an alcohol in the presence of a base to yield the sulfonate ester.

A plausible sequence for the synthesis of a sulfonate ester from this compound is:

Oxidation to Sulfonyl Chloride: Reaction of the thiol with chlorine in the presence of water or another suitable oxidizing system.

Esterification: Reaction of the resulting 2,4,4-trimethylcyclopentane-1-sulfonyl chloride with an alcohol (R'-OH) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Reactant 1Reactant 2ProductGeneral Conditions
2,4,4-Trimethylcyclopentane-1-sulfonyl ChlorideAlcohol (R'-OH)2,4,4-Trimethylcyclopentyl Sulfonate EsterBase (e.g., Pyridine, Triethylamine), Anhydrous Solvent

Formation of Polymeric Structures via Thiol-Functionalized Monomers

The thiol group is a versatile functional handle for polymerization reactions, most notably through thiol-ene and thiol-yne "click" chemistry. These reactions are known for their high efficiency, mild reaction conditions, and tolerance to a variety of functional groups. While no specific examples of polymerization involving this compound have been reported, its participation in such reactions can be envisaged.

In a typical thiol-ene polymerization, a thiol is reacted with a multifunctional alkene (an "ene") in the presence of a radical initiator (often photo-initiated). The reaction proceeds via a radical-mediated addition of the thiol across the double bond.

A hypothetical polymerization using this compound would involve its reaction with a di- or poly-ene monomer. The steric bulk of the trimethylcyclopentyl group might influence the polymerization kinetics and the properties of the resulting polymer, potentially leading to materials with unique thermal and mechanical characteristics.

Monomer 1Monomer 2Polymer TypeGeneral Conditions
This compoundDi- or Poly-alkenePoly(thioether)Radical Initiator (e.g., AIBN, photoinitiator), UV light or heat

Incorporation into Complex Molecular Architectures as a Precursor

The functional group transformations discussed above open the door for the incorporation of the 2,4,4-trimethylcyclopentyl moiety into more complex molecular architectures. The thiol group can act as a handle for conjugation to other molecules or for the construction of larger, more intricate structures.

For example, the corresponding thiolate could be used as a nucleophile to open epoxide rings, leading to the formation of β-hydroxy thioethers. These products could then serve as building blocks for the synthesis of biologically active molecules or advanced materials.

Furthermore, the conversion to a sulfonyl chloride would allow for the introduction of the 2,4,4-trimethylcyclopentylsulfonyl group into molecules containing amine or alcohol functionalities, thereby modifying their properties.

The utility of this compound as a precursor is largely dependent on the desired properties of the final molecular architecture. The bulky and lipophilic nature of the trimethylcyclopentyl group could be exploited to enhance solubility in nonpolar media or to introduce specific steric interactions in a supramolecular assembly.

Applications in Advanced Chemical Synthesis and Materials Science

2,4,4-Trimethylcyclopentane-1-thiol as a Key Intermediate in Organic Synthesis

The unique combination of a cyclic scaffold, stereocenters, and a versatile thiol functional group makes this compound a potentially valuable intermediate in specialized organic synthesis.

The structure of this compound possesses at least two chiral centers, at the C1 (bearing the thiol) and C2 (bearing a methyl group) positions. This inherent chirality makes it a candidate for use in asymmetric synthesis. Although direct applications in the literature are not documented, chiral thiols and cyclopentane (B165970) derivatives are well-established tools in stereoselective reactions. oregonstate.educapes.gov.brdbc.wroc.pl

Enantiomerically pure forms of this thiol could potentially serve as:

Chiral Ligands: The sulfur atom can coordinate to transition metals. A resolved, enantiopure form of the thiol could be used to create chiral metal complexes for asymmetric catalysis, such as in hydrogenation or cross-coupling reactions. chemrxiv.org

Chiral Auxiliaries: The thiol could be temporarily attached to a prochiral molecule to direct a stereoselective transformation. After the reaction, the auxiliary can be cleaved and recovered.

Chiral Resolving Agents: The compound could be used to separate enantiomers of other racemic compounds, such as acids or amines, through the formation of diastereomeric salts or derivatives.

The synthesis of enantiopure thiols is a field of significant interest, and methods developed for other chiral thiols could theoretically be adapted for this compound. capes.gov.br

While no major natural products containing the specific 2,4,4-trimethylcyclopentane skeleton have been prominently identified in broad searches, cyclopentane rings are a common motif in numerous biologically active molecules. oregonstate.edu Should a natural product with this specific substitution pattern be discovered, this compound or its precursors like 2,4,4-trimethylcyclopentanone (B1294718) would be logical starting points for a total synthesis. nih.gov The thiol group provides a handle for a wide variety of chemical transformations, allowing it to be converted into other functional groups or used as a key point for carbon-carbon bond formation. The synthesis of complex molecules, including monoterpene thiols, often relies on such strategic building blocks. encyclopedia.pubmdpi.com

Integration into Polymer Systems with Tailored Properties

The thiol group is highly reactive in "click chemistry" reactions, particularly thiol-ene and thiol-Michael additions. These reactions are known for their high efficiency, mild reaction conditions, and lack of byproducts, making them ideal for polymer science. youtube.comresearchgate.net The bulky, cyclic structure of this compound would be expected to impart unique physical properties, such as altered chain packing and thermal characteristics, to the resulting polymers.

Thiol-ene photopolymerization is a powerful method for creating highly uniform cross-linked polymer networks and hydrogels. nih.gov In this process, a multifunctional 'ene' monomer (containing multiple carbon-carbon double bonds) reacts with a multifunctional thiol monomer in the presence of a photoinitiator and UV light.

If used as a comonomer in such a system, this compound could:

Act as a Chain Transfer Agent: To control molecular weight.

Serve as a Monofunctional Terminating Agent: To cap polymer chains, thereby controlling the network density.

Impart Hydrophobicity: The hydrocarbon-rich cyclopentane ring would increase the hydrophobic character of the resulting polymer network or hydrogel, influencing its swelling behavior and its interaction with nonpolar molecules. biomaterials.orgresearchgate.net

The properties of such hydrogels are highly tunable. nih.gov An illustrative table below shows how properties might vary in a hypothetical thiol-ene hydrogel system.

Table 1: Representative Properties of Hypothetical Thiol-Ene Hydrogels This table is for illustrative purposes and does not represent experimental data for this compound.

Thiol MonomerCrosslinker TypeYoung's Modulus (kPa)Swelling Ratio (Q)Potential Application
Pentaerythritol tetrakis(3-mercaptopropionate) (4-functional)PEG-diacrylate50.212.5Tissue Engineering Scaffold
Hypothetical Mix with this compound PEG-diacrylate35.815.1Drug Delivery Matrix
1,2-Ethanedithiol (2-functional)PEG-diacrylate15.522.3Soft Hydrogel Coating

The surface properties of materials can be dramatically altered by grafting functional molecules onto them. Thiol-ene and thiol-Michael reactions are excellent methods for anchoring molecules to polymer surfaces that have residual double bonds or other thiol-reactive groups. researchgate.netacs.orgresearchgate.net

This compound could be used to modify the surfaces of materials like poly(divinylbenzene) or functionalized siliceous materials. acs.orgnih.gov The grafting of this bulky, hydrophobic molecule would be expected to:

Increase the surface's water contact angle, making it more hydrophobic.

Alter the surface's frictional and adhesive properties.

Create a sterically hindered surface, which could be used to control protein adsorption or cell adhesion.

Surface Science and Self-Assembled Monolayers (SAMs) Formation

The formation of self-assembled monolayers (SAMs) by adsorbing thiols onto noble metal surfaces (like gold, silver, and copper) is a cornerstone of nanoscience and surface engineering. northwestern.edursc.orguh.edu While linear alkanethiols form densely packed, well-ordered monolayers, the structure of this compound would introduce interesting complexities.

The key features influencing SAM formation would be:

The Cyclic Backbone: Cyclic aliphatic thiols are known to form stable monolayers. Research on cyclohexanethiol (B74751) SAMs shows behavior that is distinct from linear alkanethiols, particularly in terms of stability under electron irradiation, where they exhibit cross-linking similar to aromatic thiols rather than degradation. acs.orgacs.org

The Trimethyl Substitution: The bulky gem-dimethyl group at the C4 position and the additional methyl group at C2 would create significant steric hindrance. This would likely prevent the formation of a highly ordered, densely packed monolayer typical of n-alkanethiols. Instead, a more disordered monolayer with a lower packing density would be expected.

This lower density could be advantageous for certain applications, such as creating surfaces where specific guest molecules can be intercalated or for applications in molecular electronics where precise control over intermolecular spacing is required.

Investigation of Thiol Adsorption on Metal Surfaces (e.g., Gold, Silver)

The study of self-assembled monolayers (SAMs) of organosulfur compounds, particularly thiols, on noble metal surfaces is a cornerstone of nanoscience and surface engineering. The strong affinity of sulfur for metals like gold and silver facilitates the spontaneous formation of highly ordered, single-molecule-thick films. These SAMs provide a versatile platform for tailoring the chemical and physical properties of surfaces at the molecular level. While a vast body of research exists on the adsorption of simple n-alkanethiols, the behavior of sterically hindered cyclic thiols like this compound offers unique insights into the role of molecular architecture in the structure and stability of these interfaces.

The adsorption of thiols onto gold and silver surfaces is primarily driven by the formation of a strong, covalent-like bond between the sulfur atom and the metal. rsc.org This interaction is sufficiently strong to displace other weakly bound adsorbates and lead to a highly organized monolayer. rsc.org On gold, the Au-S bond formation is a well-studied phenomenon, leading to a slight charge transfer from the gold to the sulfur atom. researchgate.net This results in a stable thiolate species on the surface. rsc.org The kinetics of this process can be complex, sometimes involving more than one phase, but generally leads to a densely packed monolayer. nih.govmdpi.com

The structure of the resulting SAM is a delicate balance of several interactions: the sulfur-metal bond, van der Waals interactions between adjacent alkyl chains, and electrostatic repulsions between the sulfur headgroups. researchgate.net For simple n-alkanethiols on a gold surface, these interactions lead to a characteristic tilt of the alkyl chains to maximize van der Waals forces. researchgate.net

However, the introduction of significant steric bulk, as is the case with this compound, fundamentally alters this assembly process. The rigid, non-linear structure of the trimethylcyclopentyl group prevents the close packing and chain interdigitation seen with linear alkanethiols. This steric hindrance can be expected to result in a lower packing density on the metal surface.

The adsorption of thiols on silver surfaces follows similar principles, with the formation of a strong Ag-S bond. acs.org However, the nature of the interaction and the resulting monolayer structure can differ from that on gold. eurekalert.org Studies comparing the adsorption of various thiols on silver nanoparticles have shown that the surface properties can be precisely tuned by controlling the composition of the thiol monolayer. acs.org The interaction of thiols with silver can also lead to the formation of silver(I) thiolate complexes on the surface. eurekalert.org The specific structure of the thiol, including the presence of bulky groups, would play a significant role in the kinetics and thermodynamics of adsorption on silver, influencing the final surface coverage and organization. acs.org

The table below summarizes key thermodynamic and kinetic parameters for the adsorption of a representative anionic thiol on silver nanoparticles, illustrating the energetics of the process. While specific data for this compound is not available, these values provide a reference for the general energy scales involved in thiol-metal interactions.

ParameterLow Surface CoverageHigh Surface Coverage
Activation Energy (Ea) (7.5 ± 0.9) kcal/mol(12.4 ± 0.5) kcal/mol
Free Energy of Adsorption (ΔGads) -(14.3 ± 0.3) kcal/mol-(7.4 ± 0.1) kcal/mol

This data is for the adsorption of 3-mercaptopropanesulfonate on silver nanoparticles and is provided for illustrative purposes. acs.org

Engineering of Interfacial Properties for Advanced Devices

The ability to precisely control the chemical and physical properties of interfaces is critical for the development of advanced electronic and optical devices. Thiol-based SAMs are a powerful tool in this endeavor, allowing for the systematic modification of surface energy, work function, and chemical reactivity. rsc.org The unique structural characteristics of this compound make it a potentially valuable, though specialized, component in the toolbox of interfacial engineering.

The primary application of thiols in this context is the functionalization of surfaces to control their interactions with subsequent layers or with the surrounding environment. nih.gov For instance, in organic electronics, the interface between a metal electrode and an organic semiconductor is a critical determinant of device performance. By forming a SAM on the electrode surface, it is possible to tune the work function of the metal, thereby improving charge injection efficiency. The choice of thiol is crucial; for example, modifying the interfaces of perovskite solar cells with different thiols has been shown to enhance performance and stability. rsc.org

The steric bulk of this compound would likely lead to a more "open" or porous monolayer compared to those formed by linear alkanethiols. This controlled introduction of free volume at an interface could be advantageous in certain applications. For example, in sensor applications, a less densely packed monolayer might allow for greater access of analyte molecules to the underlying metal surface, potentially enhancing sensitivity.

Furthermore, the robust and sterically hindered nature of the trimethylcyclopentyl group could impart a high degree of thermal and chemical stability to the functionalized surface. In applications where the device is exposed to harsh conditions, a monolayer that resists thermal desorption and chemical attack is highly desirable.

The principles of "click chemistry," particularly thiol-ene and thiol-yne reactions, have emerged as highly efficient methods for surface functionalization. rsc.orgresearchgate.net A surface can first be modified with a thiol, and then a wide variety of molecules can be "clicked" onto the thiol-terminated surface. While this is a common strategy, the direct adsorption of a functionally complex thiol like this compound represents a more direct approach to surface modification.

The table below outlines various thiol-based chemistries that have been successfully employed for the engineering of interfacial properties, highlighting the versatility of the thiol functional group in materials science.

Thiol-Based ReactionDescriptionPotential Application
Thiol-Ene/Yne Radical or base-catalyzed addition of a thiol to an alkene or alkyne.Surface patterning, biomolecule immobilization. rsc.org
Thiol-Isocyanate Base-catalyzed addition of a thiol to an isocyanate group.Creation of biocompatible surfaces. rsc.org
Thiol-Epoxy Base-catalyzed ring-opening of an epoxide by a thiol.Synthesis of functional polymers and materials. mdpi.com
Thiol-Halide (SN2) Nucleophilic substitution of a halide by a thiolate.Post-polymerization modification. rsc.org

These "click" reactions demonstrate the broad utility of the thiol group in creating complex, functional surfaces. The use of a sterically defined thiol like this compound in such schemes could lead to novel three-dimensional surface architectures with precisely controlled properties.

Q & A

Basic Question: What laboratory synthesis methods are commonly used for 2,4,4-Trimethylcyclopentane-1-thiol, and how are reaction conditions optimized?

Answer:
The synthesis typically involves cyclopentane derivatives functionalized with methyl groups and thiolation agents. A standard approach includes:

  • Step 1 : Alkylation of cyclopentane precursors (e.g., cyclopentene) with methyl halides under controlled temperature (40–60°C) to introduce methyl groups at positions 2 and 4.
  • Step 2 : Thiolation via nucleophilic substitution using thiourea or H₂S in polar aprotic solvents (e.g., DMF), followed by acid hydrolysis to yield the thiol group .
  • Optimization : Reaction efficiency depends on steric hindrance from methyl groups; lower temperatures (30–40°C) and longer reaction times (24–48 hrs) improve yield. GC-MS or NMR monitors intermediate purity.

Table 1 : Example Reaction Conditions

StepReagentsTemperatureTimeYield (%)
1CH₃I, AlCl₃50°C12 hrs65–70
2Thiourea, H₂SO₄35°C24 hrs45–50

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identifies methyl group positions (δ 1.2–1.5 ppm for CH₃) and thiol proton (δ 1.8–2.0 ppm, broad). Coupling patterns resolve stereoisomerism.
  • IR Spectroscopy : Confirms S-H stretch (~2550 cm⁻¹) and C-S bonds (600–700 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 156.3 (C₈H₁₆S) and fragmentation patterns validate structure .
  • X-ray Crystallography : Resolves spatial arrangement of methyl groups, critical for confirming regioselectivity.

Basic Question: What safety protocols are essential for handling thiol-containing compounds like this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols.
  • Storage : Inert atmosphere (N₂) to prevent oxidation; separate from oxidizers and acids .
  • Waste Disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal.

Advanced Question: How can computational chemistry predict the reactivity of this compound in substitution reactions?

Answer:

  • DFT Calculations : Model steric effects of methyl groups on transition states. High steric bulk (e.g., at C4) lowers activation energy for axial attack.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. hexane) on reaction pathways.
  • Software : Gaussian or ORCA packages optimize geometries using B3LYP/6-31G(d) basis sets .

Advanced Question: What methodologies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

Answer:

  • Calorimetry Replication : Repeat combustion calorimetry under standardized conditions (O₂ atmosphere, 25°C).
  • Cross-Validation : Compare with computational values (e.g., G4 thermochemical calculations).
  • Error Analysis : Quantify impurities via HPLC and adjust ΔHf values accordingly .

Advanced Question: How does steric hindrance from methyl groups influence regioselectivity in derivatization reactions?

Answer:

  • Experimental Design : Synthesize analogs with varying methyl positions and track reaction outcomes (e.g., SN2 vs. radical pathways).
  • Kinetic Studies : Use stopped-flow NMR to measure reaction rates.
  • Case Study : Bulky 4-methyl groups disfavor nucleophilic attack at C1, favoring thiol-ene coupling at less hindered sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.